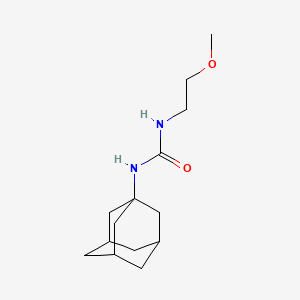![molecular formula C20H17NO5S B4890089 ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4890089.png)
ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate, commonly known as ETAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ETAA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of ETAA is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, ETAA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
ETAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to inhibit the activity of acetylcholinesterase. In vivo studies have shown that it can reduce the size of tumors in mice and improve cognitive function in rats.
実験室実験の利点と制限
ETAA has several advantages for lab experiments, including its high purity and yield, its stability, and its low toxicity. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on ETAA. One area of research is the development of ETAA-based drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Another area of research is the development of environmentally friendly pesticides based on ETAA. In addition, further studies are needed to fully understand the mechanism of action of ETAA and its potential applications in materials science.
合成法
ETAA has been synthesized using different methods, including the condensation of 3-phenoxybenzaldehyde and ethyl acetoacetate with thiosemicarbazide in ethanol, followed by cyclization with acetic anhydride. Another method involves the reaction of 3-phenoxybenzaldehyde and ethyl acetoacetate with thiosemicarbazide in ethanol, followed by cyclization with acetic anhydride and oxidation with hydrogen peroxide. Both methods have been used to obtain ETAA with high yields and purity.
科学的研究の応用
ETAA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, ETAA has been shown to have anticancer, antifungal, and antibacterial activities. It has also been studied as a potential drug for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, ETAA has been shown to have insecticidal and antifungal activities, making it a potential candidate for the development of environmentally friendly pesticides. In materials science, ETAA has been studied for its potential use as a fluorescent probe.
特性
IUPAC Name |
ethyl 2-[(5E)-2,4-dioxo-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-2-25-18(22)13-21-19(23)17(27-20(21)24)12-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12H,2,13H2,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLCAVZROCVSGQ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(5E)-2,4-dioxo-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)

![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)

![ethyl 3-[2-[2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-5-methoxy-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B4890069.png)

![1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4890095.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)
![3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4890112.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)